molecular formula C20H11ClN2O6 B13131510 1-(4-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione CAS No. 16058-60-9

1-(4-Chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione

Cat. No.: B13131510
CAS No.: 16058-60-9
M. Wt: 410.8 g/mol
InChI Key: STMOLKVKXKXEAP-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, amino functionality, and nitro substitution on an anthracene backbone. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their vibrant colors and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to introduce the nitro group. This is followed by the hydroxylation of the anthracene ring to form the dihydroxy derivative. The final step involves the amination of the hydroxylated anthracene with 4-chloroaniline under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of aminoanthracene derivatives.

    Substitution: Formation of substituted anthracene derivatives.

Scientific Research Applications

1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pigments and dyes due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4,5-dihydroxy-8-nitroanthracene-9,10-dione: Lacks the chlorophenyl group but has similar biological activities.

    4-Chloro-1-aminoanthraquinone: Similar structure but lacks the nitro and dihydroxy groups.

Uniqueness

1-((4-Chlorophenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is unique due to the combination of its functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The presence of the chlorophenyl group enhances its lipophilicity, improving its interaction with biological membranes.

Properties

CAS No.

16058-60-9

Molecular Formula

C20H11ClN2O6

Molecular Weight

410.8 g/mol

IUPAC Name

1-(4-chloroanilino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione

InChI

InChI=1S/C20H11ClN2O6/c21-9-1-3-10(4-2-9)22-11-5-7-13(24)17-15(11)19(26)16-12(23(28)29)6-8-14(25)18(16)20(17)27/h1-8,22,24-25H

InChI Key

STMOLKVKXKXEAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)Cl

Origin of Product

United States

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